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Compound of Interest

Compound Name: 6-Fluoro-7-methylisatin

CAS No.: 57817-03-5

Cat. No.: B1279404

Get Quote

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone class of heterocyclic

compounds, revered in medicinal chemistry and organic synthesis for their versatile reactivity

and broad spectrum of biological activities.[1] First isolated in 1841 through the oxidation of

indigo, the isatin core is a privileged scaffold, meaning it can bind to multiple biological targets

with high affinity.[2] This has led to the development of isatin-based compounds with

anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3]

The unique chemical architecture of isatin, featuring a fused aromatic ring, a lactam moiety,

and vicinal C2 and C3 carbonyl groups, provides multiple sites for chemical modification. This

allows for the fine-tuning of its physicochemical and pharmacological properties. The

introduction of fluorine atoms into organic molecules is a well-established strategy in drug

design to enhance metabolic stability, binding affinity, and lipophilicity.[4] Consequently,

fluorinated isatin derivatives are of significant interest to researchers.

This technical guide provides a comprehensive overview of the chemical properties of a

specific derivative, 6-Fluoro-7-methylisatin. We will delve into its synthesis, spectroscopic

profile, predicted reactivity, and potential as a building block for novel therapeutic agents,

providing field-proven insights and detailed experimental protocols for the research community.
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PART 1: Physicochemical and Structural Properties
6-Fluoro-7-methylisatin is a solid organic compound whose structural identity and core

properties are summarized below. While extensive experimental data is not publicly available

for this specific analog, a combination of catalog information and computational predictions

provides a reliable profile for research and handling purposes.

Property Value Source(s)

IUPAC Name
6-fluoro-7-methyl-1H-indole-

2,3-dione
[5]

Synonyms
6-Fluoro-7-methylindoline-2,3-

dione
[6]

CAS Number 57817-03-5 [6][7]

Molecular Formula C₉H₆FNO₂ [6][7]

Molecular Weight 179.15 g/mol [6][7]

Monoisotopic Mass 179.03825 Da [8]

Predicted Density 1.399 g/cm³ [7]

Predicted pKa 8.87 ± 0.20 [6]

Predicted XLogP 1.2 [8]

Topological Polar Surface Area 46.2 Å² [6]

Hydrogen Bond Acceptor

Count
3 [6]

PART 2: Synthesis of 6-Fluoro-7-methylisatin
The most established and versatile method for preparing substituted isatins from anilines is the

Sandmeyer isatin synthesis.[9] This two-step procedure is the most logical and anticipated

route for the gram-scale production of 6-Fluoro-7-methylisatin, starting from the commercially

available 3-fluoro-2-methylaniline.
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2.1: The Sandmeyer Synthesis Pathway
The synthesis proceeds in two key stages:

Formation of the Isonitrosoacetanilide Intermediate: The starting aniline (3-fluoro-2-

methylaniline) is reacted with chloral hydrate and hydroxylamine hydrochloride. This forms

the N-(3-fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide intermediate.[2][9]

Acid-Catalyzed Cyclization: The intermediate is then treated with a strong acid, typically

concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to

yield the final isatin product upon heating.[10][11]

Step 1: Intermediate Formation

Step 2: Cyclization

3-Fluoro-2-methylaniline

N-(3-fluoro-2-methylphenyl)-
2-(hydroxyimino)acetamide

Chloral Hydrate +
Hydroxylamine HCl

Conc. H₂SO₄, Heat (e.g., 80°C)

6-Fluoro-7-methylisatin

Click to download full resolution via product page

Caption: Proposed Sandmeyer synthesis workflow for 6-Fluoro-7-methylisatin.
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2.2: Detailed Experimental Protocol (Sandmeyer
Synthesis)
This protocol is adapted from established procedures for analogous fluorinated isatins.[10][11]

All operations should be performed in a well-ventilated fume hood with appropriate personal

protective equipment.

Step 1: Synthesis of N-(3-fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide

Reagent Preparation: In a 1 L three-neck round-bottom flask equipped with a mechanical

stirrer, thermometer, and dropping funnel, dissolve anhydrous sodium sulfate (e.g., 120 g) in

deionized water (e.g., 500 mL).

Addition of Chloral Hydrate: To this solution, add chloral hydrate (e.g., 0.15 mol) and stir until

fully dissolved.

Aniline Solution: In a separate beaker, prepare a solution of 3-fluoro-2-methylaniline (e.g.,

0.1 mol), concentrated hydrochloric acid (e.g., 10 mL), and deionized water (e.g., 150 mL).

Hydroxylamine Solution: In another beaker, dissolve hydroxylamine hydrochloride (e.g., 0.3

mol) in deionized water (e.g., 150 mL).

Reaction Initiation: Heat the sodium sulfate/chloral hydrate solution to approximately 45-

50°C. Concurrently, add the aniline solution and the hydroxylamine solution dropwise and

simultaneously to the reaction flask over a period of 30-45 minutes, maintaining the

temperature below 60°C.

Reaction and Precipitation: After the addition is complete, heat the mixture to a gentle boil for

10-15 minutes. A yellow precipitate of the isonitrosoacetanilide intermediate should form.

Isolation: Cool the reaction mixture in an ice bath. Collect the solid precipitate by vacuum

filtration, wash thoroughly with cold water, and air-dry. The crude product can be used

directly in the next step.

Step 2: Cyclization to 6-Fluoro-7-methylisatin
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Acid Addition (Caution: Exothermic): In a 250 mL flask equipped with a stirrer and

thermometer, place concentrated sulfuric acid (e.g., 100 mL) and cool it in an ice bath.

Slowly and portion-wise, add the dried N-(3-fluoro-2-methylphenyl)-2-

(hydroxyimino)acetamide (e.g., 20 g) from the previous step, ensuring the internal

temperature does not exceed 65°C.

Heating: Once the addition is complete, remove the ice bath and heat the dark solution to

80°C using an oil bath. Maintain this temperature and stir for 1-2 hours. Monitor the reaction

by TLC until the starting material is consumed.

Quenching: Allow the reaction to cool slightly before carefully and slowly pouring it into a

large beaker containing crushed ice (e.g., 500 g) with vigorous stirring.

Product Isolation: A brick-red or orange solid of 6-Fluoro-7-methylisatin will precipitate.

Allow the slurry to stir for an hour to ensure complete precipitation.

Purification: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold

deionized water until the filtrate is neutral (pH ~7). The crude product can be further purified

by recrystallization from a suitable solvent system like ethanol or ethyl acetate/petroleum

ether to yield the final product.

PART 3: Spectroscopic Characterization
Accurate structural elucidation is critical. While experimental spectra for 6-Fluoro-7-
methylisatin are not widely published, its spectroscopic signature can be reliably predicted

based on data from close analogs like 7-methylisatin and general principles of spectroscopy.

[12][13] A commercial supplier confirms that analytical data from NMR, MS, and other methods

are available upon request for their product.[5]

3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. For 6-Fluoro-7-
methylisatin, ¹H and ¹³C NMR will confirm the substitution pattern and overall carbon-

hydrogen framework.

Protocol: NMR Sample Preparation and Analysis
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Sample Preparation: Dissolve 5-10 mg of purified 6-Fluoro-7-methylisatin in ~0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[14]

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to

observe are the broad N-H singlet, the aromatic protons (which will show splitting due to H-F

and H-H coupling), and the methyl singlet.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will require a greater

number of scans. The spectrum will be characterized by two downfield carbonyl signals,

aromatic carbon signals (with C-F coupling), and an upfield methyl signal.

Table 2: Predicted ¹H NMR Data for 6-Fluoro-7-methylisatin (in DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale /
Notes

~11.2 s (broad) 1H N-H

Typical
chemical shift
for isatin N-H
proton; broad
due to
exchange and
hydrogen
bonding.[12]

~7.4-7.6 m 1H Ar-H (H-4)

Aromatic proton,

expected to be a

multiplet due to

coupling with H-5

and potentially

long-range

coupling to

fluorine.

~7.0-7.2 m 1H Ar-H (H-5)

Aromatic proton

ortho to the

fluorine atom; will

show coupling to

both H-4 and the

fluorine atom.

| ~2.4 | s | 3H | -CH₃ | Singlet for the methyl group protons. |

Table 3: Predicted ¹³C NMR Data for 6-Fluoro-7-methylisatin (in DMSO-d₆)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 15 Tech Support

https://pdf.benchchem.com/72/Spectroscopic_characterization_of_7_Methylisatin_NMR_IR_Mass_Spec.pdf
https://www.benchchem.com/product/b1279404/docs?utm_src=pdf-body#introduction-the-isatin-scaffold-and-the-significance-of-fluorination
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279404?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment Rationale / Notes

~183 C=O (C-2)
Amide carbonyl carbon,
typically downfield.[12]

~159 C=O (C-3) Ketone carbonyl carbon.[12]

~160 (d) C-6

Carbon directly bonded to

fluorine; will appear as a

doublet with a large ¹JCF

coupling constant.

~145-150 C-7a
Quaternary carbon at the ring

junction.

~120-130 C-4, C-5 Aromatic CH carbons.

~115-120 (d) C-3a, C-7

Quaternary carbons; C-7 is

adjacent to the fluorine-bearing

carbon and may show a ²JCF

coupling.

| ~15 | -CH₃ | Aliphatic methyl carbon signal in the upfield region. |

3.2: Infrared (IR) Spectroscopy
FT-IR spectroscopy is essential for identifying the key functional groups present in the

molecule.

Protocol: FT-IR Sample Preparation (KBr Pellet)

Preparation: Gently grind ~1-2 mg of dry 6-Fluoro-7-methylisatin with ~100 mg of dry,

spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

Pellet Formation: Transfer the fine powder to a pellet press and apply pressure to form a

thin, transparent pellet.

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum,

typically from 4000 to 400 cm⁻¹.[15]
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Table 4: Characteristic IR Absorption Bands for 6-Fluoro-7-methylisatin

Wavenumber
(cm⁻¹)

Vibration Type Intensity Notes

~3200 N-H Stretch Medium, Broad
Characteristic of
the lactam N-H
group.[12]

~3100-3000 Aromatic C-H Stretch Medium
Typical for sp² C-H

bonds.

~1750
C=O Stretch (C-2,

Amide)
Strong

The lactam carbonyl

typically absorbs at a

higher frequency.

~1620
C=O Stretch (C-3,

Ketone)
Strong

The ketone carbonyl,

often in conjugation

with the aromatic ring.

~1600, ~1480 C=C Stretch Medium
Aromatic ring

vibrations.

| ~1200-1100 | C-F Stretch | Strong | A strong, characteristic absorption for the aryl-fluoride

bond.[16] |

3.3: Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns.

Protocol: Mass Spectrometry Analysis (ESI)

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like

methanol or acetonitrile.

Analysis: Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.

Acquire spectra in both positive and negative ion modes.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b1279404/docs?utm_src=pdf-body#introduction-the-isatin-scaffold-and-the-significance-of-fluorination
https://pdf.benchchem.com/72/Spectroscopic_characterization_of_7_Methylisatin_NMR_IR_Mass_Spec.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11987022/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279404?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 5: Predicted Mass Spectrometry Data for 6-Fluoro-7-methylisatin

Adduct Ion Type Calculated m/z

[M+H]⁺ Positive 180.04553

[M+Na]⁺ Positive 202.02747

[M-H]⁻ Negative 178.03097

Data sourced from predicted values.[8] The molecular ion peak [M]⁺• in Electron Impact (EI)

ionization would be observed at m/z ≈ 179.

PART 4: Chemical Reactivity and Potential
Applications
The reactivity of 6-Fluoro-7-methylisatin is governed by the interplay of its isatin core and the

electronic effects of its substituents. This makes it a versatile intermediate for creating diverse

molecular libraries.

4.1: Key Reactive Sites
C3-Carbonyl Group: This is the most reactive site, readily undergoing condensation

reactions with a variety of nucleophiles (e.g., amines, hydrazines) to form Schiff bases and

hydrazones.[4] This is a primary route for building molecular complexity.

N1-Amide Proton: The acidic N-H proton can be deprotonated with a base, allowing for N-

alkylation or N-arylation to introduce substituents that can modulate solubility and biological

activity.

Aromatic Ring (C4, C5): The benzene ring can undergo electrophilic aromatic substitution.

The fluorine atom is an ortho-, para-director but deactivating, while the methyl group is an

ortho-, para-director and activating. The substitution pattern will be a complex result of these

competing effects, though positions C4 and C5 are the most likely sites for further

functionalization.
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Key Reactive Sites Example Products

6-Fluoro-7-methylisatin

C3-Carbonyl
(Condensation)+ R-NH₂

N1-Amide
(N-Alkylation)

+ Base, R-X

Aromatic Ring
(Electrophilic Substitution)

+ Electrophile

Schiff Bases /
Hydrazones

N-Substituted
Isatins

Ring-Functionalized
Derivatives

Click to download full resolution via product page

Caption: Key reactivity pathways for the 6-Fluoro-7-methylisatin scaffold.

4.2: Potential Applications in Drug Discovery
While 6-Fluoro-7-methylisatin itself has not been extensively studied, the broader class of

fluorinated isatins exhibits significant pharmacological potential.

Anticancer Activity: Many isatin derivatives function as inhibitors of cyclin-dependent kinases

(CDKs) and other protein kinases, arresting the cell cycle in cancer cells.[3][17] Fluorination

can enhance the binding affinity and cell permeability of these inhibitors.

Antiviral and Antimicrobial Agents: Isatin-based thiosemicarbazones are a well-known class

of antiviral agents.[4] The scaffold has also been used to develop potent antibacterial,

antifungal, and antiparasitic compounds.[1][3] The specific substitution pattern of 6-fluoro-7-

methyl may offer a unique structure-activity relationship (SAR) profile for developing new

anti-infectives.

CNS-Active Agents: Isatin is an endogenous compound in the brain and its derivatives have

shown potential as anticonvulsant and anxiogenic agents.[3]

PART 5: Safety and Handling
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Based on GHS classifications for the compound, 6-Fluoro-7-methylisatin should be handled

with care.

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

Wear protective gloves, eye protection, and face protection.

Use only outdoors or in a well-ventilated area. Avoid breathing dust.

Wash hands thoroughly after handling.[6]

Store in a cool, dry, well-ventilated place in a tightly sealed container.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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